molecular formula C13H10I2N2O3 B6026070 N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B6026070
M. Wt: 496.04 g/mol
InChI Key: CFERVRBXCQUFGJ-OMCISZLKSA-N
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Description

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of iodine atoms, a furan ring, and a hydrazide group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3,5-diiodobenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms, such as iodine, can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can inhibit enzyme activity. Additionally, its hydrazone linkage allows it to participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-methylfuran-3-carbohydrazide is unique due to the presence of iodine atoms, which enhance its reactivity and potential for forming stable complexes with metals. This makes it particularly valuable in coordination chemistry and as a potential pharmacological agent .

Properties

IUPAC Name

N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10I2N2O3/c1-7-10(2-3-20-7)13(19)17-16-6-8-4-9(14)5-11(15)12(8)18/h2-6,18H,1H3,(H,17,19)/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFERVRBXCQUFGJ-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=C(C(=CC(=C2)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10I2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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